2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a chemical compound that belongs to the class of organofluorine compounds. It features a trifluoromethyl group (-CF₃) attached to a benzothiazole ring, which is further substituted with a carbonitrile group (-CN). The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzothiazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH₃CN) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.
Medicine: The compound’s unique properties make it a potential candidate for drug development, especially in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with the biological system.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzothiazole: Lacks the carbonitrile group, which may affect its reactivity and applications.
4-(Trifluoromethyl)benzothiazole: The position of the trifluoromethyl group is different, leading to variations in chemical properties and reactivity.
2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile: The carbonitrile group is positioned differently, which can influence the compound’s interactions and applications.
Uniqueness
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSOVDHULNFGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.